molecular formula C9H18ClNO2 B13908770 methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride

methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride

Cat. No.: B13908770
M. Wt: 207.70 g/mol
InChI Key: CIOPZBFOTICHTF-MWDCIYOWSA-N
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Description

Structure and Properties: Methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate hydrochloride (CAS: 2940869-72-5) is a cyclohexane derivative with a methyl ester at position 1, an amino group at position 5, and a methyl substituent at position 2. The hydrochloride salt enhances solubility in polar solvents. Key properties include:

  • Molecular Formula: C₉H₁₈ClNO₂
  • Molecular Weight: 207.7 g/mol
  • Purity: >95% .

The compound’s cyclohexane backbone provides conformational flexibility, while the ester and amino groups introduce polarity, making it suitable for applications in pharmaceutical intermediates or asymmetric synthesis.

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

methyl (1S,2R,5S)-5-amino-2-methylcyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-6-3-4-7(10)5-8(6)9(11)12-2;/h6-8H,3-5,10H2,1-2H3;1H/t6-,7+,8+;/m1./s1

InChI Key

CIOPZBFOTICHTF-MWDCIYOWSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](C[C@@H]1C(=O)OC)N.Cl

Canonical SMILES

CC1CCC(CC1C(=O)OC)N.Cl

Origin of Product

United States

Preparation Methods

Stereoselective Synthesis of the Cyclohexane Core

The stereochemical configuration rel-(1S,2R,5S) is critical. While direct literature on this exact compound is limited, closely related cyclohexane and cyclopentane derivatives have been synthesized via kinetic resolutions and stereoselective hydrogenations. For example, kinetic and parallel kinetic resolutions of related methyl 5-tert-butyl-cyclopentene-1-carboxylate derivatives enable access to enantiomerically pure amino-cycloalkane carboxylates, which informs strategies for cyclohexane analogs.

Introduction of the Amino Group

The amino group at the 5-position can be introduced via amination reactions of suitable precursors. One approach involves converting an ester or acid intermediate into an amide, followed by reduction or direct amination. For example, amides can be synthesized by reacting carboxylic acid derivatives with ammonia or ammonium salts in the presence of coupling agents such as isobutyl chloroformate and triethylamine in solvents like tetrahydrofuran and 1,4-dioxane, followed by purification.

Esterification and Hydrochloride Salt Formation

The methyl ester is typically formed by esterification of the corresponding carboxylic acid. Hydrolysis of esters or protection/deprotection strategies using tert-butoxycarbonyl (Boc) groups are common. Lithium hydroxide monohydrate in ethanol/water mixtures is frequently used for controlled hydrolysis or saponification steps, often conducted at room temperature over 12-16 hours, yielding high purity intermediates.

The hydrochloride salt is formed by treatment of the free amine with hydrochloric acid, enhancing water solubility and stability for pharmaceutical applications.

Representative Experimental Data and Reaction Conditions

The following table summarizes key reaction conditions and yields for steps relevant to the preparation of amino-cyclohexanecarboxylate derivatives closely related to the target compound:

Step Description Reagents & Conditions Yield Notes
Hydrolysis of tert-butyl ester to carboxylic acid Lithium hydroxide monohydrate, ethanol/water, 25°C, 12-16 h ~98.5% Stirring followed by acidification with 1N HCl and extraction with ethyl acetate; product isolated as white solid
Amide formation from carboxylic acid Isobutyl chloroformate, triethylamine, 0°C, then 0.5 M NH3 in dioxane, room temp overnight ~56% Purification by silica gel chromatography; monitored by MS and NMR
Salt formation Treatment with HCl in suitable solvent Quantitative Formation of hydrochloride salt improves solubility and stability

Analytical Characterization

Characterization of intermediates and final products typically involves:

  • Mass spectrometry (MS) confirming molecular ion peaks consistent with expected molecular weights (e.g., m/z 229 for amide intermediates).
  • Proton nuclear magnetic resonance (^1H NMR) spectroscopy showing characteristic chemical shifts for protons on the cyclohexane ring and functional groups, confirming stereochemistry and purity.
  • Chromatographic purification (silica gel chromatography, reverse-phase HPLC) to ensure high purity.

Summary of Preparation Methodology

Preparation Stage Key Reagents Conditions Outcome
Cyclohexane ring stereoselective synthesis Chiral starting materials, kinetic resolution methods Variable, optimized for stereochemistry Stereochemically defined cyclohexane core
Amino group incorporation Ammonia, isobutyl chloroformate, triethylamine 0°C to room temperature, overnight Formation of amide intermediate
Esterification/hydrolysis Lithium hydroxide monohydrate, ethanol/water Room temperature, 12-16 h Conversion between ester and acid forms
Hydrochloride salt formation HCl Mild conditions Stable, water-soluble hydrochloride salt

Chemical Reactions Analysis

Types of Reactions: Methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary for the synthesis of enantiopure compounds . In biology and medicine, it serves as a building block for the development of pharmaceuticals and bioactive molecules . Additionally, its unique structural properties make it valuable in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

(1S,2R)-2-Methylcyclohexanamine Hydrochloride

  • Molecular Formula : C₇H₁₆ClN
  • Molecular Weight : 149.66 g/mol .
  • Simpler structure may result in lower steric hindrance, facilitating nucleophilic substitution at the amine site.

Methyl 2-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]acetate Hydrochloride

  • Structure : Bicyclo[3.1.0]hexane core with an ester-linked acetate and an azabicyclic amine.
  • Molecular Formula: C₈H₁₄ClNO₂
  • Key Differences :
    • Bicyclic structure introduces rigidity, limiting conformational flexibility compared to the cyclohexane backbone of the target compound.
    • The azabicyclo group may enhance binding affinity in receptor-targeted applications .

rel-(1R,2S,4S)-2-Chloro-4-methyl-1-(1-methylethyl)cyclohexane

  • Structure : Chloro-substituted cyclohexane with isopropyl and methyl groups.
  • Molecular Formula : C₁₀H₁₉Cl
  • Molecular Weight : 174.71 g/mol .
  • Key Differences: Absence of polar functional groups (ester, amine) results in higher hydrophobicity.

(1S,2R)-2-(Dimethylamino)-1-phenylpropan-1-ol Hydrochloride

  • Structure: Phenyl-substituted propanol with a dimethylamino group.
  • Molecular Formula: C₁₁H₁₆ClNO
  • Molecular Weight : 213.7 g/mol .
  • Key Differences: Aromatic phenyl ring enhances lipophilicity, which may improve blood-brain barrier penetration in drug design. The tertiary amine (dimethylamino) offers different acid-base properties compared to the primary amine in the target compound.

Reactivity Highlights :

  • The methyl ester can undergo hydrolysis to a carboxylic acid or transesterification.
  • The primary amine is reactive in acylation or alkylation reactions, contrasting with tertiary amines (e.g., dimethylamino in 2.4) that are less nucleophilic.

Stereochemical Considerations

The "rel" descriptor in the target compound denotes relative stereochemistry, which differs from compounds with absolute configurations (e.g., (1S,5R)-5-(1-methylethenyl)-2-methylidenecyclohexanol in ). This impacts:

  • Biological Activity : Relative configurations may exhibit different binding affinities compared to enantiopure analogs.
  • Synthetic Complexity : Racemic mixtures require resolution steps for enantioselective applications .

Biological Activity

Methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride is a compound with significant biological activity, particularly in the context of neuropharmacology. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride has a molecular formula of C_9H_{18}ClN_0_2 and a molecular weight of approximately 207.7 g/mol. The compound features a cyclohexane ring with an amino group and a carboxylate ester, which contributes to its biological activity. The hydrochloride form enhances its solubility in water, making it suitable for biological and pharmaceutical applications.

Neurotransmitter Modulation

Research indicates that methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride may act as a neurotransmitter modulator , influencing pathways related to mood regulation and cognitive function. Preliminary studies suggest its involvement in neuroprotective effects, which could have implications in treating neurological disorders such as depression and anxiety.

Interaction with Receptors

The compound has been shown to interact with various receptors in the central nervous system. Notably, it may affect serotonin and dopamine receptors , which are critical for mood regulation and cognitive processes. Understanding these interactions is essential for elucidating the therapeutic potential of this compound.

Case Studies and Research Findings

Several studies have explored the biological activity of methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride:

  • Study 1 : A study investigating the effects of this compound on serotonin receptor activity found that it enhanced serotonin signaling in vitro. This suggests potential applications in mood disorders where serotonin dysregulation is a factor.
  • Study 2 : Another research project focused on the neuroprotective properties of the compound demonstrated that it could reduce oxidative stress markers in neuronal cell cultures, indicating its potential role in protecting against neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The uniqueness of methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride can be highlighted by comparing it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
Methyl 1-aminocyclohexanecarboxylate hydrochlorideC_9H_{18}ClN_0_2Lacks methyl group at position 2
1-amino-2,4-dihydroxy-4-methylcyclohexane-1-carboxylic acidC_8H_{16}N_0_3Contains additional hydroxyl groups
L-Alanine methyl ester hydrochlorideC_8H_{18}ClN_0_2Simpler structure without cyclohexane ring

The specific stereochemistry and cyclohexane framework of methyl rel-(1S,2R,5S)-5-amino-2-methyl-cyclohexanecarboxylate; hydrochloride may confer distinct biological activities compared to these similar compounds.

Q & A

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Exposure Control: Use fume hoods, gloves (nitrile or neoprene), and safety goggles to minimize inhalation, skin contact, and eye exposure. The compound may cause toxicity via these routes, as indicated by H-statements (e.g., H302, H315, H319) .
  • First Aid:
    • Inhalation: Move to fresh air; administer oxygen if breathing is difficult .
    • Skin Contact: Wash immediately with soap and water; remove contaminated clothing .
    • Ingestion: Do not induce vomiting; rinse mouth and seek medical attention .
  • Storage: Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers) .

Basic: What synthetic routes are optimal for preparing this compound while preserving stereochemistry?

Answer:

  • Key Steps:
    • Cyclohexane Core Formation: Use Diels-Alder reactions or catalytic hydrogenation of aromatic precursors to establish the cyclohexane backbone .
    • Amino Group Introduction: Reductive amination or nucleophilic substitution with protection/deprotection strategies to retain the (5S)-configuration .
    • Esterification: React the carboxylic acid intermediate with methanol under acidic conditions .
    • Hydrochloride Salt Formation: Treat the free base with HCl in a polar solvent (e.g., ethanol) .
  • Chiral Resolution: Use chiral auxiliaries or chromatography to isolate the rel-(1S,2R,5S) diastereomer .

Basic: Which analytical techniques validate structural and stereochemical integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR: Confirm substituent positions and cyclohexane ring conformation .
    • NOESY: Verify relative stereochemistry via spatial proximity of protons .
  • High-Performance Liquid Chromatography (HPLC):
    • Chiral HPLC: Resolve enantiomers using columns like Chiralpak AD-H .
  • X-ray Crystallography: Determine absolute configuration if single crystals are obtainable .
  • Mass Spectrometry (MS): Confirm molecular weight (C10H18ClNO2, MW 247.7 g/mol) .

Advanced: How can the relative (rel-) configuration be resolved into absolute stereochemistry?

Answer:

  • Mosher’s Method: Derivatize the amine with Mosher’s acid chloride and analyze 1H NMR shifts to assign absolute configuration .
  • X-ray Diffraction: Co-crystallize with a heavy atom (e.g., bromine) to enhance anomalous scattering .
  • Computational Prediction: Compare experimental optical rotation with density functional theory (DFT)-calculated values .

Advanced: What computational strategies predict pharmacokinetic properties?

Answer:

  • Molecular Dynamics (MD): Simulate membrane permeability (e.g., blood-brain barrier penetration) using force fields like CHARMM .
  • QSAR Modeling: Corrogate substituent effects on bioavailability using descriptors like logP and polar surface area .
  • Docking Studies: Map interactions with biological targets (e.g., amine receptors) using AutoDock Vina .

Advanced: How should contradictory biological activity data be addressed in SAR studies?

Answer:

  • Purity Analysis: Verify compound homogeneity via HPLC (>98%) and LC-MS to rule out impurities .
  • Stereochemical Consistency: Ensure enantiomeric excess (>99%) using chiral HPLC; trace impurities may alter activity .
  • Assay Conditions: Standardize protocols (e.g., pH, temperature) across studies to minimize variability .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

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